
7-bromo-3-methylquinazolin-4(3H)-one
Overview
Description
7-Bromo-3-methylquinazolin-4(3H)-one, also known as 7-bromo-3-methyl-2(3H)-benzothiazolone, is a synthetic compound which has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It is a white crystalline solid with a melting point of 166-168°C. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of prostaglandin synthesis, which is involved in the regulation of inflammation. In addition, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one are not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent, due to its ability to inhibit prostaglandin synthesis. In addition, it is believed that the compound may also act as an analgesic, due to its ability to inhibit COX-2.
Advantages and Limitations for Lab Experiments
7-Bromo-3-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low melting point. In addition, it is stable at room temperature and is soluble in common organic solvents. However, it is not stable in the presence of strong acids and bases, and has a low solubility in water.
Future Directions
There are numerous potential future directions for research on 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, its potential applications in medicinal chemistry and pharmaceutical research, and its potential as a starting material for the synthesis of other compounds. In addition, further research could be conducted into the synthesis of polymers from this compound, as well as its potential use in the synthesis of other drugs. Finally, further research could be conducted into the safety and toxicity of this compound, as well as its potential side effects.
Scientific Research Applications
7-Bromo-3-methylquinazolin-4(3H)-one has been used in various areas of scientific research, including medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It has also been used as a starting material for the synthesis of other compounds, such as 7-bromo-3-methylquinazolin-4(3H)-onethylbenzothiazolone and 7-bromo-3-methylquinazolin-4(3H)-onethylbenzimidazole. In addition, it has been used in the synthesis of various polymers, such as poly(methyl quinazolin-4-one) and poly(7-bromo-3-methylquinazolin-4(3H)-onethyl quinazolin-4-one).
properties
IUPAC Name |
7-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDEWORNSLMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-methylquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

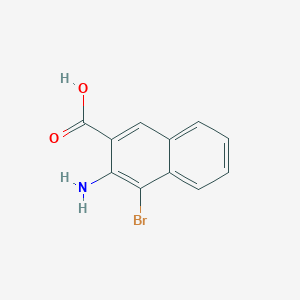
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
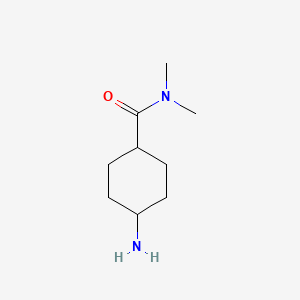
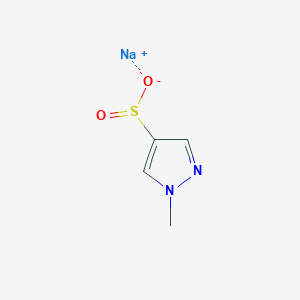
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
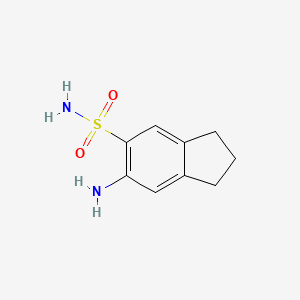

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

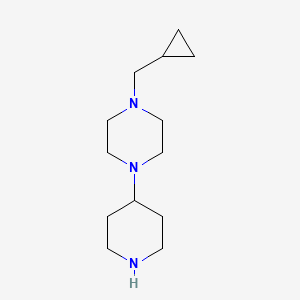

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)